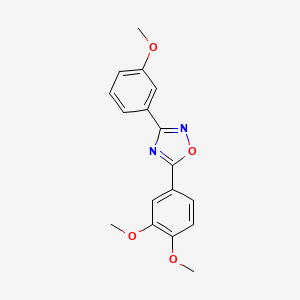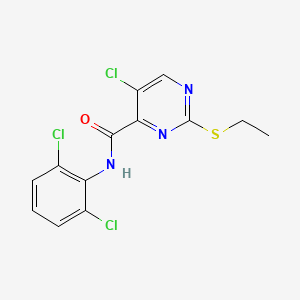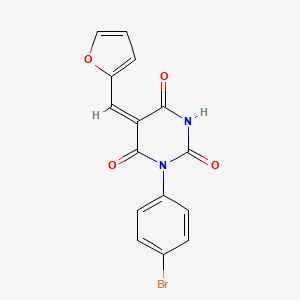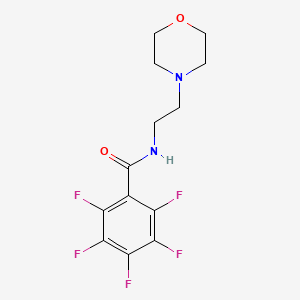![molecular formula C15H10N2O4 B4600221 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- CAS No. 151383-69-6](/img/structure/B4600221.png)
1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]-
Overview
Description
1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- typically involves the reaction of indole-2,3-dione with 2-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Major products formed from these reactions include nitro, amino, and acyl derivatives.
Scientific Research Applications
1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- include:
1H-Indole-2,3-dione (Isatin): Known for its broad-spectrum biological activities, including antiviral and anticancer properties.
1H-Indole-2,3-dione, 1-methyl-: Exhibits similar biological activities but with different pharmacokinetic properties.
1H-Indole-2,3-dione, 1-[(4-nitrophenyl)methyl]-: Similar structure but with different substitution patterns, leading to variations in biological activity.
The uniqueness of 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-11-6-2-4-8-13(11)16(15(14)19)9-10-5-1-3-7-12(10)17(20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKNAFJCIFMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367000 | |
| Record name | 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151383-69-6 | |
| Record name | 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4600157.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)acetamide](/img/structure/B4600164.png)
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4600172.png)
![[7-(2-Chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(2-chlorophenyl)methanone](/img/structure/B4600174.png)
![methyl (5Z)-5-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4600184.png)
![7-(2-furylmethyl)-2-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4600192.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-2-furamide](/img/structure/B4600201.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4600206.png)
![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4600217.png)

![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B4600241.png)
